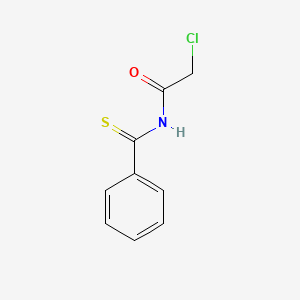2-Chloro-N-thiobenzoyl-acetamide
CAS No.: 1208081-70-2
Cat. No.: VC2840413
Molecular Formula: C9H8ClNOS
Molecular Weight: 213.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1208081-70-2 |
|---|---|
| Molecular Formula | C9H8ClNOS |
| Molecular Weight | 213.68 g/mol |
| IUPAC Name | N-(benzenecarbonothioyl)-2-chloroacetamide |
| Standard InChI | InChI=1S/C9H8ClNOS/c10-6-8(12)11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,13) |
| Standard InChI Key | SPCAGMQWBZZQAY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=S)NC(=O)CCl |
| Canonical SMILES | C1=CC=C(C=C1)C(=S)NC(=O)CCl |
Introduction
2-Chloro-N-thiobenzoyl-acetamide is a chemical compound belonging to the class of acetamides, characterized by the presence of a chloro group and a thiobenzoyl moiety. Its systematic name reflects its structure, which includes a chloro substituent on the nitrogen atom and a thiobenzoyl group attached to the acetamide backbone. The compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Synthesis of 2-Chloro-N-thiobenzoyl-acetamide
The synthesis of 2-Chloro-N-thiobenzoyl-acetamide typically involves a nucleophilic substitution reaction of thiobenzoyl chloride with an appropriate acetamide derivative. The general procedure can be summarized as follows:
-
Starting Materials: Thiobenzoyl chloride and an acetamide derivative.
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent under controlled conditions to facilitate the nucleophilic substitution.
-
Characterization: The synthesized compound is characterized using various spectroscopic techniques such as Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its structure and purity.
Reactivity Profile:
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Facilitated by the chloro group's electron-withdrawing effect. |
| Electrophilic Addition | Possible due to the presence of electron-rich centers in the molecule. |
Biological Activities and Potential Applications
Preliminary studies indicate that derivatives of similar structures exhibit significant analgesic activity, suggesting potential analgesic effects for 2-Chloro-N-thiobenzoyl-acetamide. The compound's mechanism of action may involve interactions with biological targets such as enzymes or receptors.
Potential Applications:
-
Medicinal Chemistry: Due to its potential biological activities, particularly analgesic effects.
-
Pharmaceutical Research: As a precursor or intermediate in the synthesis of more complex molecules with therapeutic potential.
Future Research Directions:
-
Pharmacological Evaluation: In-depth studies to assess its analgesic and other potential biological activities.
-
Synthetic Optimization: Improving synthesis methods to enhance yield and purity.
-
Derivative Synthesis: Exploring derivatives with modified functional groups to enhance biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume